molecular formula C10H12N2O4 B7579171 2-Hydroxy-2-methyl-3-(pyridine-2-carbonylamino)propanoic acid

2-Hydroxy-2-methyl-3-(pyridine-2-carbonylamino)propanoic acid

Cat. No. B7579171
M. Wt: 224.21 g/mol
InChI Key: KMMGAYHDLDSWNG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Hydroxy-2-methyl-3-(pyridine-2-carbonylamino)propanoic acid, also known as AMPA (α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid), is a synthetic amino acid that is widely used in scientific research. It is a potent agonist of the AMPA receptor, a type of ionotropic glutamate receptor that plays a crucial role in synaptic transmission and plasticity. AMPA has been extensively studied for its mechanism of action, biochemical and physiological effects, and potential therapeutic applications.

Mechanism of Action

2-Hydroxy-2-methyl-3-(pyridine-2-carbonylamino)propanoic acid acts as an agonist of the 2-Hydroxy-2-methyl-3-(pyridine-2-carbonylamino)propanoic acid receptor, which is a ligand-gated ion channel that mediates fast excitatory synaptic transmission in the central nervous system. When 2-Hydroxy-2-methyl-3-(pyridine-2-carbonylamino)propanoic acid binds to the receptor, it causes a conformational change that opens the ion channel, allowing positively charged ions, such as sodium and calcium, to flow into the cell. This depolarizes the cell membrane and triggers an action potential, leading to the release of neurotransmitters and the activation of downstream signaling pathways.
Biochemical and Physiological Effects
2-Hydroxy-2-methyl-3-(pyridine-2-carbonylamino)propanoic acid has a wide range of biochemical and physiological effects, depending on the specific context and concentration. At low concentrations, 2-Hydroxy-2-methyl-3-(pyridine-2-carbonylamino)propanoic acid can enhance synaptic transmission and plasticity, leading to improved learning and memory. At high concentrations, however, 2-Hydroxy-2-methyl-3-(pyridine-2-carbonylamino)propanoic acid can cause excitotoxicity and neuronal damage, leading to cell death and neurodegeneration. 2-Hydroxy-2-methyl-3-(pyridine-2-carbonylamino)propanoic acid has also been shown to modulate the release of various neurotransmitters, such as dopamine, serotonin, and acetylcholine, and to affect the activity of various intracellular signaling pathways, such as the MAPK/ERK and PI3K/Akt pathways.

Advantages and Limitations for Lab Experiments

2-Hydroxy-2-methyl-3-(pyridine-2-carbonylamino)propanoic acid has several advantages as a tool for scientific research. It is a potent and selective agonist of the 2-Hydroxy-2-methyl-3-(pyridine-2-carbonylamino)propanoic acid receptor, allowing for precise control of receptor activation. It is also relatively stable and easy to handle, making it suitable for use in a wide range of experimental settings. However, there are also some limitations to the use of 2-Hydroxy-2-methyl-3-(pyridine-2-carbonylamino)propanoic acid. It can be toxic at high concentrations, and its effects can be influenced by various factors, such as pH, temperature, and the presence of other compounds. Additionally, the use of 2-Hydroxy-2-methyl-3-(pyridine-2-carbonylamino)propanoic acid in vivo can be complicated by its poor bioavailability and rapid metabolism.

Future Directions

There are several future directions for research on 2-Hydroxy-2-methyl-3-(pyridine-2-carbonylamino)propanoic acid and its potential therapeutic applications. One area of interest is the development of novel 2-Hydroxy-2-methyl-3-(pyridine-2-carbonylamino)propanoic acid receptor modulators that can selectively enhance or inhibit receptor activity, depending on the specific context. Another area of interest is the use of 2-Hydroxy-2-methyl-3-(pyridine-2-carbonylamino)propanoic acid as a tool for studying the mechanisms underlying neurodegenerative diseases and other neurological and psychiatric disorders. Finally, there is also potential for the development of 2-Hydroxy-2-methyl-3-(pyridine-2-carbonylamino)propanoic acid-based therapeutics for the treatment of various disorders, such as Alzheimer's disease, depression, and schizophrenia.
Conclusion
In conclusion, 2-Hydroxy-2-methyl-3-(pyridine-2-carbonylamino)propanoic acid, or 2-Hydroxy-2-methyl-3-(pyridine-2-carbonylamino)propanoic acid, is a synthetic amino acid that has been extensively studied for its mechanism of action, biochemical and physiological effects, and potential therapeutic applications. It is a potent agonist of the 2-Hydroxy-2-methyl-3-(pyridine-2-carbonylamino)propanoic acid receptor, a type of ionotropic glutamate receptor that plays a crucial role in synaptic transmission and plasticity. 2-Hydroxy-2-methyl-3-(pyridine-2-carbonylamino)propanoic acid has several advantages as a tool for scientific research, but also has some limitations. There are several future directions for research on 2-Hydroxy-2-methyl-3-(pyridine-2-carbonylamino)propanoic acid, including the development of novel 2-Hydroxy-2-methyl-3-(pyridine-2-carbonylamino)propanoic acid receptor modulators and the use of 2-Hydroxy-2-methyl-3-(pyridine-2-carbonylamino)propanoic acid as a tool for studying neurological and psychiatric disorders.

Synthesis Methods

2-Hydroxy-2-methyl-3-(pyridine-2-carbonylamino)propanoic acid can be synthesized through a multistep process starting from commercially available starting materials. The most common method involves the condensation of 2-acetylpyridine with ethyl oxalate to form ethyl 2-acetyl-3-oxopyridine-4-carboxylate, which is then converted to the corresponding hydrazone. The hydrazone is then reacted with methyl acetoacetate to form the final product, 2-Hydroxy-2-methyl-3-(pyridine-2-carbonylamino)propanoic acid.

Scientific Research Applications

2-Hydroxy-2-methyl-3-(pyridine-2-carbonylamino)propanoic acid has been widely used in scientific research as a tool to study the 2-Hydroxy-2-methyl-3-(pyridine-2-carbonylamino)propanoic acid receptor and its role in synaptic transmission and plasticity. It has been used to investigate the mechanisms underlying learning and memory, as well as the pathophysiology of various neurological and psychiatric disorders, such as Alzheimer's disease, Parkinson's disease, and depression. 2-Hydroxy-2-methyl-3-(pyridine-2-carbonylamino)propanoic acid has also been used to study the effects of drugs and other compounds on the 2-Hydroxy-2-methyl-3-(pyridine-2-carbonylamino)propanoic acid receptor.

properties

IUPAC Name

2-hydroxy-2-methyl-3-(pyridine-2-carbonylamino)propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2O4/c1-10(16,9(14)15)6-12-8(13)7-4-2-3-5-11-7/h2-5,16H,6H2,1H3,(H,12,13)(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMMGAYHDLDSWNG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CNC(=O)C1=CC=CC=N1)(C(=O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Hydroxy-2-methyl-3-(pyridine-2-carbonylamino)propanoic acid

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